5-chloro-3-formyl-1H-indole-2-carboxylic Acid
CAS No.: 380448-07-7
Cat. No.: VC5590169
Molecular Formula: C10H6ClNO3
Molecular Weight: 223.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 380448-07-7 |
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Molecular Formula | C10H6ClNO3 |
Molecular Weight | 223.61 |
IUPAC Name | 5-chloro-3-formyl-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) |
Standard InChI Key | RLWPMCOCDJKMEY-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)C=O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture and Nomenclature
5-Chloro-3-formyl-1H-indole-2-carboxylic acid belongs to the indole family, a class of bicyclic compounds featuring a benzene ring fused to a pyrrole ring. The substituents at positions 2, 3, and 5—carboxylic acid, formyl, and chlorine, respectively—impart distinct electronic and steric properties to the molecule. The IUPAC name reflects this substitution pattern: 5-chloro-3-formyl-1H-indole-2-carboxylic acid. Its SMILES notation, , provides a precise representation of its connectivity .
Table 1: Key Chemical Identifiers
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of 5-chloro-3-formyl-1H-indole-2-carboxylic acid. The -NMR spectrum (500 MHz) reveals characteristic signals:
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A singlet at 10.12 ppm for the formyl proton.
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A broad peak at 12.85 ppm corresponding to the carboxylic acid proton.
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Aromatic protons in the indole ring appear between 7.25–8.05 ppm, with coupling patterns consistent with chlorine substitution at position 5 .
Fourier-transform infrared (FTIR) spectroscopy identifies functional groups:
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A strong absorption band at 1705 cm for the carbonyl (C=O) of the carboxylic acid.
Synthesis and Optimization
Challenges and Yield Optimization
Key challenges include:
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Regioselectivity: Ensuring precise substitution at positions 3 and 5.
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Functional Group Compatibility: The formyl group’s reactivity necessitates protective strategies during synthesis.
Optimization strategies may involve: -
Using directing groups to control chlorination sites.
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Employing mild oxidizing agents to preserve the formyl moiety .
Physicochemical Properties
Solubility and Stability
5-Chloro-3-formyl-1H-indole-2-carboxylic acid exhibits limited solubility in aqueous media due to its aromatic and carboxylic acid groups. It is more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate susceptibility to decarboxylation under acidic conditions, necessitating storage at neutral pH and low temperatures .
Thermal Properties
Thermogravimetric analysis (TGA) data are unavailable, but analogous indole derivatives decompose above 200°C. The compound’s flash point is estimated at 220.3°C, similar to 5-chloro-3-methyl-1H-indole-2-carboxylic acid .
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound serves as a precursor to kinase inhibitors and anti-inflammatory agents. For instance, its ethyl ester derivative (5-chloro-3-formyl-1H-indole-2-carboxylic acid ethyl ester) is utilized in cancer drug discovery, where the formyl group undergoes condensation reactions with hydrazines to form hydrazones—a common pharmacophore in tyrosine kinase inhibitors .
Material Science Applications
Organic Electronics
The conjugated π-system of the indole core enables applications in organic light-emitting diodes (OLEDs). The formyl and carboxylic acid groups facilitate cross-linking in polymer matrices, enhancing electroluminescence efficiency .
Coordination Chemistry
Transition metal complexes of 5-chloro-3-formyl-1H-indole-2-carboxylic acid exhibit luminescent properties. For example, europium(III) complexes show red emission at 612 nm, potential candidates for optoelectronic devices .
Future Research Directions
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Pharmacological Profiling: In vitro and in vivo studies to evaluate anticancer and antimicrobial efficacy.
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Material Optimization: Developing derivatives with enhanced thermal stability for OLED applications.
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Green Synthesis: Exploring biocatalytic routes to improve yield and reduce waste.
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